2-(Methoxymethoxy)acetamidine
Description
2-(Methoxymethoxy)acetamidine (C₄H₁₀N₂O₂) is an acetamidine derivative featuring a methoxymethoxy (-OCH₂OCH₃) substituent at the second carbon of the acetamidine backbone. Acetamidines are characterized by a terminal amidine group (-C(NH₂)NH₂), which confers strong basicity and hydrogen-bonding capabilities. The methoxymethoxy group enhances solubility in polar solvents and may influence steric and electronic interactions in biological or chemical systems.
Properties
Molecular Formula |
C4H10N2O2 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-(methoxymethoxy)ethanimidamide |
InChI |
InChI=1S/C4H10N2O2/c1-7-3-8-2-4(5)6/h2-3H2,1H3,(H3,5,6) |
InChI Key |
DVHAHPUKYBAJMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Differences :
- Substituent Effects: The methoxymethoxy group in this compound offers greater hydrophilicity compared to the aromatic phenoxy group in 2-(2-methoxyphenoxy)acetamidine. This may enhance solubility but reduce membrane permeability in biological systems.
Physicochemical Properties
| Compound Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | |
|---|---|---|---|---|
| 2-(2-Methoxyethoxy)ethanol | 202 | -50 | 1.035 | |
| (S)-α-Methoxy-2-naphthylacetic acid | Not reported | 160–165 | 1.25 |
Inferences :
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